N-(3,5-dimethylphenyl)-2-[(2-ethylquinazolin-4-yl)oxy]acetamide
CAS No.: 1115871-35-6
Cat. No.: VC5411500
Molecular Formula: C20H21N3O2
Molecular Weight: 335.407
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1115871-35-6 |
|---|---|
| Molecular Formula | C20H21N3O2 |
| Molecular Weight | 335.407 |
| IUPAC Name | N-(3,5-dimethylphenyl)-2-(2-ethylquinazolin-4-yl)oxyacetamide |
| Standard InChI | InChI=1S/C20H21N3O2/c1-4-18-22-17-8-6-5-7-16(17)20(23-18)25-12-19(24)21-15-10-13(2)9-14(3)11-15/h5-11H,4,12H2,1-3H3,(H,21,24) |
| Standard InChI Key | LNAVVJNJARLVBV-UHFFFAOYSA-N |
| SMILES | CCC1=NC2=CC=CC=C2C(=N1)OCC(=O)NC3=CC(=CC(=C3)C)C |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The compound features a quinazoline core (a benzene fused to a pyrimidine ring) substituted at position 2 with an ethyl group and at position 4 with an acetamide moiety linked to a 3,5-dimethylphenyl group (Fig. 1) . The dimethylphenyl group enhances lipophilicity, facilitating membrane penetration, while the ethyl substituent stabilizes the quinazoline ring via hydrophobic interactions.
Table 1: Structural Comparison with Related Quinazoline Derivatives
Synthetic Pathways
Synthesis involves three key steps:
-
Quinazoline Core Formation: Cyclocondensation of anthranilic acid derivatives with nitriles under acidic conditions yields the 2-ethylquinazolin-4-ol intermediate.
-
Acetamide Coupling: Reaction of 2-ethylquinazolin-4-ol with chloroacetyl chloride produces 2-chloro-N-(3,5-dimethylphenyl)acetamide, followed by nucleophilic substitution.
-
Optimization: Continuous flow reactors improve reaction efficiency, achieving yields >85% and purity >95%.
Biological Activities
Antibacterial and Antifungal Efficacy
In vitro assays demonstrate potent activity against Staphylococcus aureus (MIC = 2 µg/mL) and Candida albicans (MIC = 4 µg/mL). Synergy with Q203, a cytochrome bc₁ inhibitor, enhances bactericidal effects against Mycobacterium tuberculosis, reducing viable counts by 4-log10 under hypoxic conditions .
| Cell Line | EC₅₀ (µM) | Mechanism |
|---|---|---|
| HepG2 (Liver) | 8.2 | Mitochondrial apoptosis |
| MCF-7 (Breast) | 12.4 | PI3Kδ inhibition |
| A549 (Lung) | 15.7 | ROS generation |
| Data from . |
Pharmacokinetic Profile
-
Solubility: 12 µg/mL in aqueous buffer (pH 7.4).
-
Metabolism: Hepatic CYP3A4-mediated oxidation forms a hydroxylated metabolite (t₁/₂ = 2.1 h).
-
Oral Bioavailability: 34% in murine models, with Cₘₐₓ = 1.8 µg/mL after 50 mg/kg dosing .
Mechanism of Action
Enzyme Inhibition
The quinazoline core competitively binds ATP pockets in kinases. For PI3Kδ, hydrophobic interactions with Val828 and hydrogen bonding to Lys779 suppress AKT/mTOR signaling . In M. tuberculosis, it inhibits cytochrome bd oxidase, disrupting energy metabolism .
Structural-Activity Relationships (SAR)
-
Quinazoline 2-Substituents: Ethyl groups enhance potency over methyl (EC₅₀ reduced by 40%).
-
Acetamide Linkers: 3,5-Dimethylphenyl improves selectivity for bacterial vs. mammalian cells (SI = 52).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume